
(2R)-2-(2,3-Difluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,3-Difluorophenyl)propan-1-ol is a chiral organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3-Difluorophenyl)propan-1-ol typically involves the enantioselective reduction of a corresponding ketone or the enantioselective addition of a difluorophenyl group to a suitable precursor. Common methods include:
Asymmetric Reduction: Using chiral catalysts or reagents to reduce 2-(2,3-Difluorophenyl)propan-1-one to the desired alcohol.
Grignard Reaction: Reacting 2,3-difluorobenzyl magnesium bromide with an appropriate aldehyde followed by reduction.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and other scalable techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can yield various derivatives depending on the reagents used.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Use of reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(2,3-Difluorophenyl)propan-1-one or 2-(2,3-Difluorophenyl)propanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of chiral catalysis and enantioselective reactions.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Possible applications in the synthesis of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2,3-Difluorophenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- (2R)-2-(2,4-Difluorophenyl)propan-1-ol
- (2R)-2-(3,4-Difluorophenyl)propan-1-ol
- (2R)-2-(2,3-Dichlorophenyl)propan-1-ol
Comparison:
Structural Differences: Variations in the position and type of substituents on the phenyl ring.
Reactivity: Differences in reactivity due to electronic effects of the substituents.
Applications: Unique applications based on specific interactions with molecular targets.
Conclusion
(2R)-2-(2,3-Difluorophenyl)propan-1-ol is a versatile compound with potential applications across various scientific disciplines. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
(2R)-2-(2,3-difluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNLCNDBYKOKHY-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2962918.png)
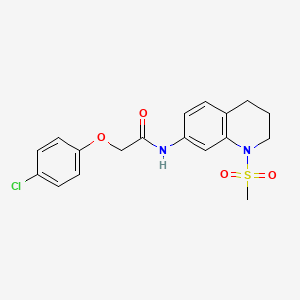
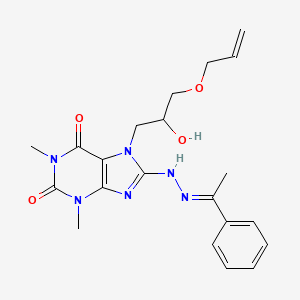
![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one](/img/structure/B2962921.png)
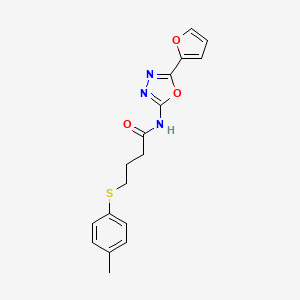

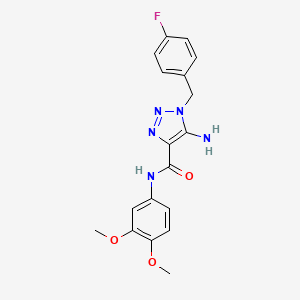
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2962927.png)

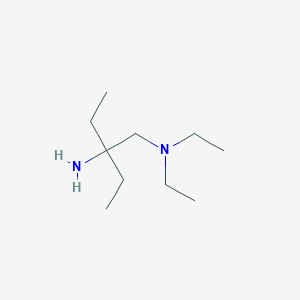
![3-(4-Methylidenecyclohexyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2962931.png)
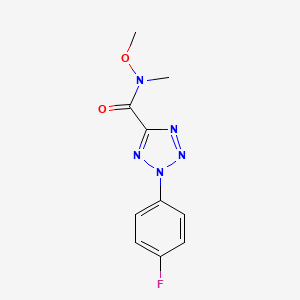
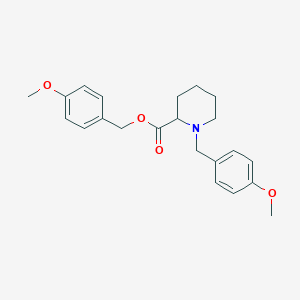
![5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2962937.png)
